molecular formula C20H17NO7 B12191248 N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine

Cat. No.: B12191248
M. Wt: 383.4 g/mol
InChI Key: YFYSBTUGCIVDRH-UHFFFAOYSA-N
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Description

This compound features a chromen-4-one core (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl) linked via an oxyacetyl group to beta-alanine. The chromenone scaffold is known for its biological relevance, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties . The acetyl-beta-alanine moiety enhances solubility and may facilitate interactions with biological targets through hydrogen bonding or charge effects .

Properties

Molecular Formula

C20H17NO7

Molecular Weight

383.4 g/mol

IUPAC Name

3-[[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C20H17NO7/c22-14-8-13(27-11-18(24)21-7-6-19(25)26)9-17-20(14)15(23)10-16(28-17)12-4-2-1-3-5-12/h1-5,8-10,22H,6-7,11H2,(H,21,24)(H,25,26)

InChI Key

YFYSBTUGCIVDRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate.

    Acetylation: The hydroxyl group at the 7th position is acetylated using acetic anhydride in the presence of a base like pyridine.

    Coupling Reaction: The acetylated intermediate is then coupled with beta-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkoxides and amines are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

    Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.

    Anticancer: Induces apoptosis in cancer cells by modulating pathways such as MAPK and mTOR.

Comparison with Similar Compounds

Ethyl 4-{2-[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate

  • Key Similarity: Shares the chromenone-oxygen-acetyl backbone.
  • Key Difference : Substitution of beta-alanine with a piperazine-ethyl carboxylate group.
  • Demonstrated superior neuraminidase inhibition compared to laninamivir, suggesting the chromenone core is critical for activity .
  • Applications : Antiviral candidate against influenza.

Ethyl N-(((((2,3-Dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine

  • Key Similarity : Contains a beta-alanine backbone.
  • Key Difference: Benzofuranyl group replaces chromenone.
  • Functional Impact: The benzofuranyl moiety may improve lipophilicity, favoring membrane penetration in agrochemical contexts (e.g., as the pesticide benfuracarb) . Chromenone’s conjugated system in the target compound could enhance π-π stacking in enzyme binding compared to benzofuranyl’s saturated ring .

Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]anilino}propanoate

  • Key Similarity : N-acyl alanine derivative with systemic agrochemical activity.
  • Key Difference: Dichlorophenoxy and pyrimidinyl substituents instead of chromenone.
  • Functional Impact: Chlorophenoxy groups enhance fungicidal activity against Peronosporales, while pyrimidinyl groups may reduce resistance . The target compound’s chromenone core could offer broader-spectrum enzyme inhibition due to its planar structure.

Methyl (1-{[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate

  • Key Similarity: Identical chromenone-oxygen-acetyl backbone.
  • Key Difference : Piperidinyl-acetate replaces beta-alanine.
  • Functional Impact :
    • Piperidine’s rigidity may restrict conformational freedom compared to beta-alanine’s flexible chain, affecting target binding .
    • Beta-alanine’s terminal carboxylate in the target compound could improve water solubility.

Structural and Functional Analysis

Table 2: Crystallographic and Physicochemical Properties

Compound Name Crystallographic Features Hydrogen Bonding LogP (Predicted)
N-{[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine Likely planar chromenone core with dihedral angles influenced by acetyl-beta-alanine C–H⋯O interactions (hypothesized) ~2.5
Ethyl 4-{2-[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate Piperazine ring introduces torsional strain (65.71° dihedral angle in analogs) N–H⋯O and C–H⋯O networks ~1.8
Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Dichlorophenoxy and pyrimidinyl groups create hydrophobic pockets C9–H9⋯O4 hydrogen bonds ~3.2

Research Findings and Implications

  • Chromenone Core: Critical for π-π stacking in enzyme active sites (e.g., neuraminidase’s arginine triad) .
  • Acetyl-Beta-Alanine : Enhances solubility and hydrogen-bonding capacity compared to rigid heterocycles like piperidine .
  • Agrochemical vs. Pharmaceutical Applications: Beta-alanine derivatives with benzofuranyl/pyrimidinyl groups are pesticidal, while chromenone analogs show antiviral promise .

Biological Activity

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic derivative of coumarin, characterized by its unique structural features that confer significant biological activities. This compound exhibits a range of pharmacological effects, primarily attributed to its interactions with various biological targets, including enzymes and receptors.

Structural Characteristics

The compound consists of a glycine backbone linked to a coumarin moiety via an acetyl group. The structural formula can be described as follows:

C17H17N1O6\text{C}_{17}\text{H}_{17}\text{N}_{1}\text{O}_{6}

This structure is crucial for its biological activity, particularly in inhibiting specific enzymes and exerting antioxidant effects.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE) . AChE is essential for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of this neurotransmitter, potentially enhancing synaptic transmission in neurodegenerative conditions such as Alzheimer's disease. The compound has demonstrated significant AChE inhibition, contributing to its potential therapeutic applications in cognitive disorders.

Antioxidant Properties

The compound also exhibits antioxidant activity , which is vital for protecting cells from oxidative stress. It scavenges free radicals and mitigates damage caused by reactive oxygen species (ROS), thereby contributing to cellular protection mechanisms. This property is particularly relevant in the context of age-related diseases and conditions characterized by oxidative stress.

Case Studies and Experimental Data

  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound significantly reduced cell death and maintained mitochondrial integrity under stress conditions.
  • Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Biofilm Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation in bacterial cultures, demonstrating a reduction in biofilm biomass by up to 90% in certain strains, which is critical for treating chronic infections associated with biofilms .

Comparative Analysis

Activity This compound Curcumin
AChE InhibitionSignificant (IC50 = 0.08 μM)Moderate
Antioxidant ActivityHigh (scavenges ROS effectively)High
Antimicrobial ActivityEffective against Gram-positive bacteria (MIC = 15.625–62.5 μM)Broad spectrum
Biofilm InhibitionUp to 90% reduction in biofilm formationModerate

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